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molecular formula C7H5Cl2NO2 B074997 Methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1532-24-7

Methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B074997
M. Wt: 206.02 g/mol
InChI Key: HQTUEAOWLVWJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

To a stirred solution of methyl 3,6-dichloropyridine-2-carboxylate (0.96 g, 4.66 mmol) in TFA (5 ml) was added hydrogen peroxide (30% w/w aqueous solution, 435 μl, 2.5 mmol) and the reaction mixture was heated at 60° C. for 20 h. The reaction mixture was then cooled and slowly poured onto saturated K2CO3 solution (100 ml), followed by extraction of the aqueous layer with EtOAc (2×200 ml), washing of the combined organic phases with brine (2×50 ml), drying (Na2SO4) and evaporation. The desired 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate was used crude in the next stage of the synthesis without any further purification. To the crude 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (˜70% purity, 2.40 g, 7.7 mmol) was added POCl3 (3.5 ml, 38 mmol) and the solution was heated to 100° C. for 4 h. After cooling the POCl3 was removed in vacuo to give a white solid which was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane to afford the title compound as colourless needles (340 mg, 30% over two steps). LC-MS 100%, 2.20 min (3.5 minute LC-MS method), m/z=239.8/241.7, 1H NMR (500 MHz, Chloroform-d) δ 7.51 (1H, s), 3.92 (3H, s).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
435 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.OO.C([O-])([O-])=O.[K+].[K+].O=P(Cl)(Cl)[Cl:23]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[Cl:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)OC
Name
Quantity
435 μL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the aqueous layer with EtOAc (2×200 ml)
WASH
Type
WASH
Details
washing of the combined organic phases with brine (2×50 ml)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation
CUSTOM
Type
CUSTOM
Details
in the next stage of the synthesis
CUSTOM
Type
CUSTOM
Details
without any further purification
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 100° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=CC1Cl)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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